molecular formula C11H11N3O2 B1622382 6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 42212-19-1

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1622382
CAS No.: 42212-19-1
M. Wt: 217.22 g/mol
InChI Key: QZMWMPFVPMZGTH-UHFFFAOYSA-N
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Description

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methyl group at the 3rd position, and a phenyl group at the 1st position of the pyrimidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylurea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The amino group at the 6th position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 3rd position.

    3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group at the 6th position.

    6-amino-3-methylpyrimidine-2,4(1H,3H)-dione: Lacks the phenyl group at the 1st position.

Uniqueness

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (amino, methyl, and phenyl) on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-amino-3-methyl-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-13-10(15)7-9(12)14(11(13)16)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMWMPFVPMZGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364698
Record name 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42212-19-1
Record name 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 38 g (0.44 mol) of cyanacetic acid, 200 ml of acetic anhydride and 200 ml of acetic acid was added 60 g of 1-methyl-3-phenylurea. The solution was stirred at 90°-100° C. for some hours. After cooling, 65.5 g of 1-cyanoaceto-1-methyl-3-phenylurea (XV) was filtered off (mp 180° C). This was dissolved in 3 1 of boiling ethanol and 10 ml of 10% soda solution was added. After cooling and filtration, the filtrate was evaporated and the crystals were washed with ethanol. Yield 46.7 g (XVI) NMR.
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38 g
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60 g
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Synthesis routes and methods II

Procedure details

N-Methyl-N'-phenylurea was preliminarily prepared from phenyl isocyanate and methylamine by the procedure described in Step 1. Using the urea compound as the starting material, uracil ring was formed by the procedure described in Step 2. N-Methyl-N'-phenylurea (30 g, 0.2M) and cyanoacetic acid (18.8 g, 0.22M) were dissolved in 400 ml of a solvent, acetic anhydride, and heated at 80° C. for 2 hours. The solvent acetic anhydride was distilled off under reduced pressure and 200 ml of water was added to the residue, followed by cooling with ice. A 2N aqueous solution of NaOH (220 ml) was then added and the mixture was stirred for 2 hours. A precipitated solid product was obtained by filtration. The solid product was washed successively with water and methanol and dried to yield 6-amino-3-methyl-1-phenyluracil (yield: 33 g, or 76% based on N-methyl-N'-phenylurea).
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18.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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